Chloroxoquinoline

Description

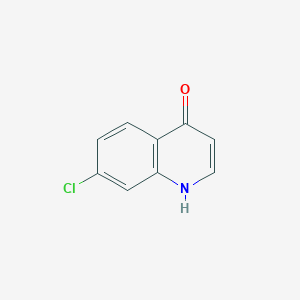

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFXTXKSWIDMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235344 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-99-7, 23833-97-8 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-8-hydroxyquinoline (Cloxiquine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a synthetic organic compound belonging to the hydroxyquinoline class. It is a derivative of 8-hydroxyquinoline with a chlorine atom substituted at the 5-position. The CAS number for 5-Chloro-8-hydroxyquinoline is 130-16-5 . This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used to evaluate its efficacy, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical Properties

5-Chloro-8-hydroxyquinoline is a crystalline solid, typically appearing as a white to light yellow or greenish powder. It is sparingly soluble in water but soluble in various organic solvents.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 130-16-5 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Appearance | White to light yellow to green powder/crystal | [1] |

| Melting Point | 124.0 to 127.0 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| InChI Key | CTQMJYWDVABFRZ-UHFFFAOYSA-N |

Synthesis of 5-Chloro-8-hydroxyquinoline

The synthesis of 5-Chloro-8-hydroxyquinoline can be achieved through several methods, with the Skraup and Doebner-von Miller reactions being the most common. These methods typically involve the cyclization of an aniline derivative with a source of acrolein.

Experimental Protocol: Doebner-von Miller Reaction

This protocol describes a general procedure for the synthesis of 5-Chloro-8-hydroxyquinoline from 4-chloro-2-aminophenol.

Materials:

-

4-chloro-2-aminophenol

-

Acrolein diethyl acetal

-

1N Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Cyclohexane

-

Methanol

Procedure:

-

To a round-bottomed flask, add approximately 1 mmol of 4-chloro-2-aminophenol and 82.5 mL of 1N HCl solution.

-

Add 2.5 mmol of acrolein diethyl acetal to the reaction mixture.

-

Reflux the resulting solution at 111°C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution to a pH of 7-8 by adding solid Na₂CO₃.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of 15% ethyl acetate/cyclohexane and methanol as the eluent to obtain 5-chloro-8-hydroxyquinoline.

Biological Activities and Mechanism of Action

5-Chloro-8-hydroxyquinoline exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action is often attributed to its ability to chelate metal ions, which are essential for various cellular processes in pathogens and cancer cells.

Antimicrobial Activity

Cloxiquine has demonstrated significant activity against a range of bacteria and fungi. Its efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, is particularly noteworthy.

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis | 9 reference strains | 0.125 - 0.25 | |

| Mycobacterium tuberculosis | 150 clinical isolates | 0.062 - 0.25 | |

| Staphylococcus aureus (MRSA) | Clinical isolates | MIC₅₀: 16, MIC₉₀: 32 (for a derivative) | |

| Candida albicans | ATCC 18804 | 0.031 - 2 (for a related compound) |

Anticancer Activity

Recent studies have highlighted the potential of 5-Chloro-8-hydroxyquinoline as an anticancer agent. It has been shown to be effective against various cancer cell lines. A key mechanism of its anticancer action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

| Cell Line | Cancer Type | IC₅₀ | Reference(s) |

| A-549 | Lung Carcinoma | 5.6 mM (for a derivative) | |

| HeLa | Cervical Carcinoma | - | |

| Colo205 | Colorectal Cancer | Potent activity (for a derivative) | |

| Raji | B-cell lymphoma | IC₅₀ of 438 nM (for a related compound) |

Signaling Pathway: PPARγ Activation by Cloxiquine

The anticancer effect of Cloxiquine in melanoma has been linked to the activation of the PPARγ signaling pathway. PPARγ is a nuclear receptor that, upon activation, can regulate the transcription of genes involved in cell differentiation, apoptosis, and metabolism. Cloxiquine is believed to act as a PPARγ agonist.

Caption: PPARγ signaling pathway activated by 5-Chloro-8-hydroxyquinoline.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of 5-Chloro-8-hydroxyquinoline against bacterial and fungal strains.

Materials:

-

5-Chloro-8-hydroxyquinoline stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control (medium with inoculum, no drug)

-

Negative control (medium only)

Procedure:

-

Prepare serial two-fold dilutions of the 5-Chloro-8-hydroxyquinoline stock solution in the broth medium directly in the 96-well plates. The concentration range should be broad enough to encompass the expected MIC.

-

Add the standardized microbial inoculum to each well containing the drug dilution, as well as to the positive control wells.

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for Candida) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Determination of IC₅₀ using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A-549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Chloro-8-hydroxyquinoline stock solution (in DMSO)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of 5-Chloro-8-hydroxyquinoline in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.

Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Conclusion

5-Chloro-8-hydroxyquinoline (Cloxiquine) is a versatile compound with well-documented antimicrobial and emerging anticancer properties. Its straightforward synthesis and broad spectrum of activity make it a compound of significant interest for further research and development in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for scientists working on the discovery and development of new therapeutic agents.

References

Synthesis of Chloroxoquinoline and its derivatives

An In-depth Technical Guide to the Synthesis of Chloroxoquinoline and its Derivatives

Introduction

The quinoline ring system is a privileged heterocyclic scaffold prominently featured in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] Among these, chloroxoquinolines serve as crucial intermediates in medicinal chemistry, providing a versatile platform for the synthesis of diverse and complex bioactive molecules.[4] The presence of both a chloro and an oxo group on the quinoline core offers reactive sites for further functionalization, enabling the generation of extensive compound libraries for drug discovery and development.

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing chloroxoquinolines and their derivatives. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows to support researchers, scientists, and drug development professionals in this field.

Core Synthetic Methodologies

The synthesis of chloroxoquinolines can be broadly categorized based on the position of the chloro and oxo/hydroxy substituents. The most common and versatile methods include the Vilsmeier-Haack reaction for 2-chloro-3-formylquinolines, the Conrad-Limpach-Knorr synthesis for 4-quinolones, and subsequent derivatization reactions.

Vilsmeier-Haack Reaction for 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful and efficient one-pot method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction proceeds by formylation and cyclization using the Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This method is highly regioselective and particularly effective for N-arylacetamides bearing electron-donating groups. The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates, as the chloro and formyl groups can be readily transformed into various other functionalities.

This protocol is adapted from the procedure described by Bagley et al.

-

Vilsmeier Reagent Preparation: In a suitable reaction vessel, cool N,N-dimethylformamide (DMF, 84 mL, 1.085 mol) and add phosphorus oxychloride (POCl₃, 283 mL, 3.04 mol) dropwise, ensuring the temperature does not exceed 60°C.

-

Reaction with Acetanilide: To the stirred Vilsmeier reagent, add N-p-tolylacetamide (64.75 g, 0.434 mol).

-

Heating: Heat the reaction mixture to 90°C and maintain stirring for 25 hours.

-

Work-up: Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

-

Precipitation: Carefully pour the residue into approximately 700 mL of iced water.

-

Isolation: Filter the resulting solid precipitate and dry it under reduced pressure to afford the crude product.

The yields of the Vilsmeier-Haack reaction are influenced by the substituents on the starting N-arylacetamide.

| Starting Acetanilide | Product | Yield (%) | M.p. (°C) |

| Acetanilide | 2-Chloro-3-formylquinoline | 75 | 148-150 |

| m-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | 85 | 184-186 |

| p-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | 80 | 178-180 |

| p-Methylacetanilide | 2-Chloro-6-methyl-3-formylquinoline | 82 | 124-125 |

| p-Chloroacetanilide | 2-Chloro-6-chloro-3-formylquinoline | 70 | 174-176 |

| p-Bromoacetanilide | 2-Chloro-6-bromo-3-formylquinoline | 68 | 180-182 |

Data sourced from M. S. Singh, et al. (2005).

Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Conrad-Limpach-Knorr Synthesis for Chloro-4-quinolones

The Conrad-Limpach-Knorr synthesis is a classic and reliable method for preparing 4-quinolones (4-oxo-1,4-dihydroquinolines). The reaction proceeds by condensing an aniline with a β-ketoester, such as ethyl acetoacetate. At lower temperatures, this condensation yields a β-aminoacrylate, which upon thermal cyclization at high temperatures (around 250°C), typically in a high-boiling solvent like diphenyl ether, produces the corresponding 4-quinolone.

This protocol is a generalized procedure based on the principles described by Patel et al.

-

Condensation: In a round-bottom flask, mix 3-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture, typically at 100-120°C, for 1-2 hours. Ethanol is evolved during this step.

-

Cyclization: Add the intermediate product from the previous step to a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.

-

Work-up: Allow the reaction mixture to cool. The product often precipitates upon cooling.

-

Isolation: Dilute the cooled mixture with a solvent like hexane or petroleum ether to facilitate further precipitation.

-

Purification: Collect the solid product by filtration, wash it with the diluting solvent, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-quinolone.

Caption: General workflow for Conrad-Limpach-Knorr synthesis.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

A key reaction for elaborating the this compound scaffold is the nucleophilic aromatic substitution (SNAr) of the chlorine atom. In compounds like 4,7-dichloroquinoline, the chlorine at the C4-position is significantly more reactive towards nucleophiles than the one at C7. This enhanced reactivity is due to the electronic influence of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution at C4. This regioselectivity allows for the selective introduction of a wide variety of nucleophiles, most commonly amines, to produce 4-amino-7-chloroquinoline derivatives, a core structure in many antimalarial drugs like chloroquine.

Microwave-assisted synthesis offers significantly reduced reaction times and often improved yields compared to conventional heating.

-

Reaction Setup: In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Amine Addition: Add the desired primary or secondary amine (1.2-2.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140-180°C for 20-30 minutes.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, and concentrate the solvent under reduced pressure to yield the product.

This protocol is adapted from the synthesis of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine.

-

Reaction Setup: In a flask, mix 4,7-dichloroquinoline (2.5 mmol) with an excess of the amine, such as N,N-dimethyl-propane-1,3-diamine (5 mmol).

-

Heating: Heat the mixture to 130°C and maintain this temperature with continuous stirring for 8 hours.

-

Work-up: Cool the reaction mixture to room temperature and dissolve it in dichloromethane.

-

Washing: Wash the organic layer successively with 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography over silica gel if necessary.

| Amine | Conditions | Product | Yield (%) |

| Butylamine | 120-130°C, 6 h | N-butyl-7-chloroquinolin-4-amine | 85 |

| Ethane-1,2-diamine | 130°C, 7 h | N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine | 82 |

| N,N-dimethyl-propane-1,3-diamine | 130°C, 8 h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine | 80 |

| N,N-dimethyl-ethane-1,2-diamine | 120-130°C, 6-8 h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | 84 |

Data sourced from S. Kumar, et al. (2010).

Caption: Workflow for SNAr derivatization of 4,7-dichloroquinoline.

Conclusion

The synthesis of chloroxoquinolines and their derivatives is a cornerstone of modern medicinal chemistry, providing access to a vast chemical space of biologically active compounds. Robust and versatile methods such as the Vilsmeier-Haack reaction and the Conrad-Limpach-Knorr synthesis allow for the efficient construction of the core heterocyclic system. Furthermore, the strategic placement of the chloro substituent enables selective functionalization through nucleophilic aromatic substitution, facilitating the rapid diversification of these scaffolds. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers aiming to explore the rich chemistry of chloroxoquinolines in the pursuit of novel therapeutic agents.

References

- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Chloroxoquinoline and its Analogs in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloroxoquinoline, a 7-chloroquinoline derivative, belongs to the 4-aminoquinoline class of compounds, which were initially developed for the treatment of malaria.[1] Over the past decades, significant research has focused on repurposing these agents, particularly chloroquine (CQ) and hydroxychloroquine (HCQ), for cancer therapy.[2][3][4] Their pleiotropic effects on cancer cells, ranging from the disruption of cellular metabolism to the induction of cell death and modulation of the tumor microenvironment, make them compelling candidates for adjuvant cancer treatment.[1] This technical guide provides an in-depth overview of the core mechanisms of action of this compound and its analogs in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action

The anticancer effects of this compound and its analogs are multifaceted, targeting several key pathways essential for tumor cell survival and proliferation.

Inhibition of Autophagy

One of the most extensively documented mechanisms of action is the inhibition of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. Cancer cells often exploit autophagy to survive under stressful conditions such as nutrient deprivation or chemotherapy-induced insults.

Chloroxoquinolines act as lysosomotropic agents due to their weak base properties. They accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This neutralization inhibits the activity of lysosomal acid hydrolases and, critically, prevents the fusion of autophagosomes with lysosomes to form autolysosomes. The blockage of this final step in the autophagic flux leads to the accumulation of non-functional autophagosomes and cellular waste, which can trigger cell death. Palmitoyl-protein thioesterase 1 has been identified as a key lysosomal target.

Induction of Apoptosis

This compound derivatives induce programmed cell death (apoptosis) through multiple, interconnected pathways.

-

Generation of Reactive Oxygen Species (ROS): Treatment with this compound can lead to a significant increase in intracellular ROS levels. This oxidative stress damages mitochondria and DNA, pushing the cell towards apoptosis. In cholangiocarcinoma cells, for instance, HCQ-induced autophagy inhibition leads to ROS accumulation and subsequent apoptosis. This effect can be reversed by ROS scavengers like N-Acetyl-L-cysteine.

-

Activation of the p53 Pathway: Chloroquine can activate the p53 tumor suppressor pathway, a central regulator of cell cycle arrest and apoptosis. This activation can occur even without direct DNA damage, bypassing the typical ATM-driven DNA damage response. Activated p53 can then transcribe pro-apoptotic genes to trigger cell death.

-

Inhibition of STAT3 Signaling: In osteosarcoma cells, chloroquine has been shown to suppress the phosphorylation of STAT3. Activated STAT3 often promotes survival by upregulating anti-apoptotic proteins like Bcl-2. By inhibiting p-STAT3, chloroquine disrupts this pro-survival signal, leading to apoptosis.

-

Lysosomal and Mitochondrial Membrane Permeabilization: Beyond just neutralizing pH, high concentrations of this compound can induce lysosomal membrane permeabilization (LMP) and mitochondrial membrane potential (MMP) disruption. This leads to the release of cathepsins from the lysosome and cytochrome c from the mitochondria, activating the caspase cascade and executing apoptosis.

DNA Damage and Inhibition of Repair

Recent studies have revealed that this compound can induce DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage. This damage is primarily mediated by the generation of ROS. The presence of DSBs is confirmed by the phosphorylation of histone H2AX (γH2AX), a sensitive marker.

Crucially, cancer cells rely on DNA repair pathways, such as nonhomologous end joining (NHEJ) and homologous recombination (HR), to survive this damage. Research shows that this compound exhibits a potent synergistic effect when combined with inhibitors of these repair pathways (e.g., Panobinostat for HR, KU-57788 for NHEJ). By inducing DNA damage while simultaneously preventing its repair, this combination strategy leads to a significant increase in cancer cell apoptosis.

Modulation of Other Oncogenic Signaling Pathways

Beyond the primary mechanisms, this compound affects other pathways involved in cancer progression:

-

Rho/Rho Kinase (ROCK) Signaling: In breast cancer cells, this compound inhibits cell migration and invasion by down-regulating the Rho/ROCK signaling pathway. This leads to disruption of the actin cytoskeleton and reduced phosphorylation of downstream effectors like Cofilin and LIMK.

-

Pyruvate Dehydrogenase Kinase 1 (PDK1): Chloroquine can structurally disrupt PDK1, a key enzyme in glucose metabolism, particularly under hypoxic conditions. This disruption impairs mitochondrial function, leading to excessive ROS production and apoptosis in colorectal cancer cells.

-

Tumor Microenvironment: Chloroquine can normalize tumor vasculature, which helps to decrease intratumoral hypoxia and reduce cancer cell invasion. It also promotes anti-tumor immune responses by helping to repolarize tumor-associated macrophages from the pro-tumor M2 phenotype to the tumor-killing M1 phenotype.

Quantitative Efficacy Data

The cytotoxic and antiproliferative effects of this compound and its derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.

| Compound | Cancer Type | Cell Line(s) | IC50 / GI50 (µM) | Reference |

| Chloroquine | Breast Cancer | MCF-7 | 4.60 | |

| Chloroquine | Colorectal Cancer | HCT-116 | 2.27 | |

| Chloroquine | Glioblastoma | A-172, LN-18 | 11.47 - 15.6 (nM) for Panobinostat, CQ synergizes | |

| Chloroquine | Head and Neck | CAL-33, 32816 | up to 25.05 | |

| Chloroquine Derivative (lj-2-66) | Melanoma (BRAF-mutant) | A375, SK-MEL-5 | 1.57, 2.31 | |

| 7-Chloroquinoline Hybrid (5d) | T-cell Lymphoma | HuT78 | 0.4 | |

| 7-Chloroquinoline Hybrid (5d) | Acute Monocytic Leukemia | THP1 | 0.6 | |

| 7-Chloroquinoline Hybrid (5e) | Various Carcinomas | CaCo-2, MCF-7 | 11.4 - 15.6 |

Note: IC50 values can vary significantly based on experimental conditions, such as incubation time (e.g., 72 hours) and the specific assay used.

Key Experimental Protocols

The following are standardized protocols for assays commonly used to investigate the mechanisms of action of this compound.

Protocol 1: MTT Assay for Cell Viability

-

Objective: To determine the cytotoxic effect of a compound by measuring the metabolic activity of viable cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Methodology:

-

Cell Treatment: Culture and treat cells with the this compound compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide

-

Objective: To determine the effect of a compound on cell cycle progression.

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning its fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology:

-

Cell Treatment and Harvesting: Treat cells as required, then harvest by trypsinization and centrifugation.

-

Fixation: Wash the cells once with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry, measuring the fluorescence of the PI signal. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Protocol 4: Immunofluorescence for DNA Double-Strand Breaks (γH2AX)

-

Objective: To visualize and quantify the formation of DNA double-strand breaks.

-

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modified histone accumulates at the site of damage, forming distinct nuclear foci that can be detected with a specific fluorescently-labeled antibody.

-

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining: Wash again and counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

-

Conclusion

This compound and its analogs exert potent anti-cancer activity through a complex and interconnected set of mechanisms. The primary modes of action include the inhibition of autophagy leading to metabolic collapse, the induction of ROS-mediated apoptosis via multiple signaling pathways (including p53 and STAT3), and the generation of DNA damage coupled with an ability to synergize with DNA repair inhibitors. Furthermore, its capacity to modulate the tumor microenvironment and other oncogenic pathways underscores its potential as a versatile agent in combination cancer therapy. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers aiming to further explore and exploit the therapeutic potential of the this compound scaffold in oncology.

References

- 1. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Chloroquine and hydroxychloroquine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Chloroxoquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold remains a cornerstone in medicinal chemistry, with chloroxoquinoline derivatives emerging as a particularly promising class of bioactive molecules. These compounds, characterized by a chlorine-substituted quinoline ring system, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral effects. Their mechanisms of action are often multifaceted, involving the modulation of critical cellular processes such as cell cycle progression, autophagy, and key signaling pathways. This technical guide provides a comprehensive overview of the biological activities of novel this compound compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions to support ongoing research and drug development efforts.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various novel this compound derivatives against cancer cell lines, microbial pathogens, and specific enzymes.

Anticancer Activity

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid 12e | MGC-803 | Gastric Cancer | 1.38 | [1] |

| HCT-116 | Colorectal Carcinoma | 5.34 | [1] | |

| MCF-7 | Breast Adenocarcinoma | 5.21 | [1] | |

| 7-Chloroquinoline Derivative 3 | HCT-116 | Colorectal Carcinoma | 23.39 | [2] |

| MCF-7 | Breast Cancer | >100 | [2] | |

| HeLa | Cervical Carcinoma | 50.03 | ||

| 7-Chloroquinoline Derivative 9 | HCT-116 | Colorectal Carcinoma | 21.41 | |

| MCF-7 | Breast Cancer | <10 | ||

| HeLa | Cervical Carcinoma | 21.41 | ||

| [(7-Chloroquinolin-4-yl)amino]chalcone 13 | LNCaP | Prostate Cancer | 7.93 µg/mL | |

| [(7-Chloroquinolin-4-yl)amino]chalcone 17 | LNCaP | Prostate Cancer | 7.11 µg/mL | |

| [(7-Chloroquinolin-4-yl)amino]chalcone 19 | LNCaP | Prostate Cancer | 6.95 µg/mL | |

| 7-Chloroquinoline Hydrazone 23 | NCI-60 Panel | Various | Submicromolar GI50 | |

| 4-Thioalkylquinoline Sulfonyl N-oxide Derivatives | CCRF-CEM | Leukemia | Generally <10 |

Antimalarial Activity

| Compound ID | Plasmodium falciparum Strain | Resistance Profile | IC50 (nM) | Reference |

| 4-Aminoquinoline Analog 4 | W2 | Chloroquine-Resistant | 17.3 | |

| 4-Aminoquinoline Analog 18 | W2 | Chloroquine-Resistant | 5.6 | |

| 7-Substituted 4-Aminoquinoline 3{1,4,1} | K1 | Chloroquine-Resistant | 20 | |

| 7-Substituted 4-Aminoquinoline 3{1,7,4} | K1 | Chloroquine-Resistant | 31 | |

| LDT-623 | 3D7 | Chloroquine-Sensitive | 126.6 | |

| Dd2 | Chloroquine-Resistant | 365.2 |

Enzyme Inhibition

| Compound Class/ID | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| 2-Chloroquinoline Derivatives (C3, C4, C5) | SARS-CoV-2 Mpro | < 2 µM | - | |

| 2-Chloroquinoline Derivative C10 | SARS-CoV-2 Mpro & PLpro | < 2 µM (for both) | - | |

| 2-Chloroquinoline Derivative C11 | SARS-CoV-2 Mpro | 820 nM | - | |

| SARS-CoV-2 PLpro | 350 nM | - |

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the biological activity of this compound compounds.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for untreated controls and blanks (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add medium with the corresponding DMSO concentration to control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibition of enzymatic activity. Specific substrates and detection methods will vary depending on the enzyme.

-

Reaction Setup:

-

In a suitable microplate or cuvette, combine the reaction buffer, the purified enzyme at a predetermined concentration, and varying concentrations of the this compound inhibitor.

-

Include controls with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature (e.g., 30 minutes at 37°C) to allow for binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the specific substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. The rate of the reaction is determined from the initial linear portion of the kinetic curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and fit the data to appropriate models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-model inhibition). The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the substrate concentration and Km are known.

-

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound compounds and a typical experimental workflow.

Experimental Workflow for In Vitro Activity Screening

Caption: General workflow for the synthesis and biological evaluation of novel this compound compounds.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer. Chloroquine and its derivatives have been shown to interfere with this pathway.

Caption: Inhibition of the PI3K/AKT cell survival pathway by this compound compounds.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Chloroquine has been shown to induce NF-κB activation through the accumulation of autophagosomes and the p62 protein.

Caption: Chloroquine-induced activation of the NF-κB signaling pathway via autophagy inhibition.

References

An In-depth Technical Guide to the Metal Chelating Properties of Chloroxoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxoquinolines, a class of chlorinated 8-hydroxyquinoline derivatives, are potent metal chelating agents that have garnered significant interest in the scientific and medical communities. Their ability to bind essential metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is central to their diverse biological activities.[1][2][3] An imbalance in the homeostasis of these metal ions is a key factor in the pathology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, various cancers, and microbial infections. This technical guide provides a comprehensive overview of the metal chelating properties of chloroxoquinolines, detailing their mechanism of action, therapeutic applications, and the experimental methodologies used for their characterization.

The core mechanism of chloroxoquinolines lies in their function as bidentate chelating agents, coordinating with metal ions through their phenolic oxygen and quinoline nitrogen atoms. This interaction can lead to several significant biological outcomes:

-

Restoration of Metal Homeostasis: In diseases characterized by the toxic accumulation of metal ions, such as in the amyloid plaques of Alzheimer's disease, chloroxoquinolines can sequester these excess ions, promoting their redistribution and clearance.[3]

-

Ionophoric Activity: Certain chloroxoquinoline derivatives can act as ionophores, transporting metal ions across cellular membranes. This can either replenish depleted intracellular metal levels or, in the context of cancer therapy, induce toxic metal accumulation within cancer cells.[3]

-

Formation of Bioactive Complexes: The metal-chloroxoquinoline complex itself can exhibit biological activity, such as the inhibition of enzymes like the proteasome.

Quantitative Data on Metal Chelation

The efficacy of chloroxoquinolines is intrinsically linked to their binding affinities for different metal ions. The following table summarizes the key quantitative data for prominent this compound derivatives.

| Compound Name | Metal Ion | Stoichiometry (Metal:Ligand) | Stability/Binding Constant | Method |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Cu(II) | 1:2 | K' = 1.2 x 10¹⁰ M⁻² | UV-vis Spectroscopy, Polarography |

| Zn(II) | 1:2 | K' = 7.0 x 10⁸ M⁻² | UV-vis Spectroscopy, Polarography | |

| PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) | Cu(II) | 1:1 | log K₁ = 13.61 | Potentiometry |

| 1:2 | log K₂ = 5.95 | Potentiometry | ||

| Zn(II) | Not Specified | K = 1.97 x 10⁻⁶ M | Isothermal Titration Calorimetry | |

| 8-Hydroxyquinoline (Parent Compound) | Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 | Potentiometry |

| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 | Potentiometry | |

| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | Potentiometry |

Experimental Protocols

Synthesis of Chloro-substituted 8-Hydroxyquinolines

A general method for the synthesis of 5-chloro-8-hydroxyquinoline involves the Doebner-von Miller reaction.

Materials:

-

4-chloro-2-aminophenol

-

Acrolein diethyl acetal

-

1N Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/cyclohexane and methanol for elution

Procedure:

-

To a round-bottomed flask, add 4-chloro-2-aminophenol and 1N HCl solution.

-

Add acrolein diethyl acetal to the mixture.

-

Reflux the resulting solution at 111°C for 24 hours.

-

After cooling to room temperature, neutralize the mixture to pH 7-8 with solid Na₂CO₃.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry with anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate/cyclohexane and methanol as the eluent to obtain the final product.

Determination of Metal-Ligand Stoichiometry and Stability Constants by UV-Vis Spectrophotometry

This method is used to determine the stoichiometry and stability constants of metal-ligand complexes by monitoring changes in absorbance.

Materials:

-

This compound derivative stock solution (e.g., 1 mM in a suitable buffer)

-

Metal salt stock solution (e.g., 1 mM of CuSO₄ or ZnCl₂ in the same buffer)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the this compound derivative and the metal salt in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Titration: Place a fixed concentration of the this compound derivative solution in a quartz cuvette.

-

Sequentially add small aliquots of the metal salt solution to the cuvette.

-

Data Acquisition: After each addition, record the UV-Vis spectrum, typically from 200-800 nm.

-

Data Analysis: Monitor the changes in absorbance at wavelengths corresponding to the free ligand and the metal-ligand complex. The data can be plotted and fitted to appropriate binding models to calculate the stability constants (log K). For determining stoichiometry, Job's method of continuous variation can be employed.

Isothermal Titration Calorimetry (ITC) for Metal-Ligand Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Materials:

-

Isothermal titration calorimeter

-

This compound derivative solution (in the sample cell)

-

Metal salt solution (in the syringe), with the buffer precisely matched to the sample solution.

Procedure:

-

Sample Preparation: Prepare the this compound solution (e.g., 10-50 µM) and the metal salt solution (e.g., 100-500 µM) in the same, degassed buffer. Accurate concentration determination is crucial.

-

Instrument Setup: Equilibrate the instrument at the desired temperature.

-

Titration: Perform a series of injections of the metal salt solution into the sample cell containing the this compound solution.

-

Data Acquisition: The instrument records the heat change after each injection.

-

Data Analysis: Integrate the heat-rate peaks to obtain the heat change per injection. Plot these values against the molar ratio of the metal to the ligand. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Visualizations of Mechanisms and Workflows

References

Chloroxoquinoline-DNA Intercalation: A Technical Guide to Mechanisms and Biological Consequences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intercalation of chloroxoquinoline compounds into DNA, detailing the molecular mechanisms, biological ramifications, and the experimental methodologies used to elucidate these interactions. Chloroxoquinolines, a class of heterocyclic compounds, have garnered significant scientific interest due to their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. A primary mechanism underpinning these effects is their ability to insert between the base pairs of DNA, a process known as intercalation. This guide synthesizes current knowledge to provide a comprehensive resource for professionals in drug discovery and molecular biology.

The Core Mechanism: DNA Intercalation by Chloroxoquinolines

The planar aromatic ring system of the this compound scaffold is central to its ability to intercalate into the DNA double helix. This non-covalent insertion between adjacent base pairs leads to a cascade of structural and functional alterations in the DNA, ultimately impacting cellular processes. The 7-chloro-4-oxoquinoline core is a key pharmacophore, with various substitutions influencing the binding affinity and biological specificity of the derivatives.

The most extensively studied this compound derivative is chloroquine. Its intercalation into double-stranded DNA (dsDNA) is an entropically driven process with a dissociation constant (KD) of approximately 200 µM.[1][2][3] This binding event physically lengthens the DNA duplex by about 0.29 nm per bound ligand and stabilizes the B-DNA form.[2][4] Furthermore, saturated intercalation by chloroquine can increase the melting temperature (Tm) of dsDNA by as much as 15°C, indicating a significant stabilizing effect on the DNA structure.

While quantitative data for a wide range of this compound derivatives remains an area of active research, the foundational understanding derived from chloroquine provides a critical framework for evaluating this class of compounds.

Quantitative Analysis of this compound-DNA Interaction and Biological Activity

The following tables summarize the available quantitative data for chloroquine and other this compound derivatives, focusing on their DNA binding parameters and their biological effects on various cell lines.

Table 1: DNA Intercalation and Thermodynamic Parameters of Chloroquine

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | ~200 µM | Optical Tweezers, Isothermal Titration Calorimetry | |

| DNA Duplex Extension | ~0.29 nm/ligand | Optical Tweezers | |

| Change in Melting Temperature (ΔTm) | ~15°C (at saturation) | Duplex DNA Melting Measurements | |

| Binding Stoichiometry (N) | ~5 base pair stack per ligand (at low force) | Optical Tweezers | |

| Driving Force | Entropically driven | Isothermal Titration Calorimetry |

Table 2: Cytotoxic and Antimalarial Activity of Selected this compound Derivatives

| Compound | Cell Line/Strain | Activity (IC50/EC50) | Biological Effect | Reference |

| Chloroquine | Squamous Cell Carcinoma, Melanoma | Varies | Induces NF-κB activation | |

| Chloroquine | Adult T-cell Leukemia/Lymphoma (ATLL) | Varies | Induces apoptosis via NF-κB inhibition | |

| Benzo[h]quinoline Derivative 6e | MCF-7, A2780, C26, A549 | 1.86 - 3.91 µM | Cytotoxicity, Apoptosis Induction | |

| Tetrahydrobenzo[h]quinoline Derivatives | MCF-7, A2780, C26, A549 | Generally more cytotoxic than unsaturated analogs | Cytotoxicity | |

| 7-chloro-(4-thioalkylquinoline) Derivatives | Various cancer and non-tumor cell lines | Varies | Cytotoxicity, Induction of Apoptosis | |

| 6-desfluoroquinolone derivative | Gram-positive bacteria | Active | Antibacterial |

Key Experimental Protocols for Studying DNA Intercalation

The characterization of this compound-DNA interactions relies on a suite of biophysical and biochemical techniques. Detailed protocols for several key methodologies are provided below.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorbance) of the ligand's spectrum.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of DNA spectrophotometrically using an extinction coefficient of 6600 M-1cm-1 at 260 nm.

-

Prepare a stock solution of the this compound compound in the same buffer.

-

-

Titration:

-

Place a fixed concentration of the this compound solution in a 1 cm path length quartz cuvette.

-

Record the initial UV-Vis spectrum of the compound (typically in the range of 200-500 nm).

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the spectrum.

-

-

Data Analysis:

-

Correct the spectra for the dilution of the compound upon DNA addition.

-

Plot the absorbance at the maximum wavelength versus the concentration of DNA.

-

The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or similar binding models.

-

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

This assay is based on the displacement of the fluorescent intercalator ethidium bromide (EtBr) from its complex with DNA by a competing ligand. A decrease in the fluorescence of the EtBr-DNA complex indicates that the test compound is displacing EtBr and binding to the DNA.

Protocol:

-

Preparation of the EtBr-DNA Complex:

-

Prepare a solution of ct-DNA (e.g., 20 µg/mL) and ethidium bromide (e.g., 0.8 µg/mL) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Incubate the mixture for at least 10 minutes to allow for the formation of the EtBr-DNA complex.

-

-

Titration:

-

Place the EtBr-DNA solution in a fluorescence cuvette.

-

Record the initial fluorescence emission spectrum (excitation at ~520 nm, emission scan from ~540 to 700 nm). The peak fluorescence intensity will be around 590-600 nm.

-

Add increasing concentrations of the this compound compound to the cuvette.

-

After each addition, incubate for 5 minutes and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Calculate the percentage of fluorescence quenching at each compound concentration.

-

The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can be determined to estimate the binding affinity.

-

The binding constant (Kb) can be calculated using the equation: KEtBr × [EtBr] = Kapp × IC50, where KEtBr is the DNA binding constant of ethidium bromide (typically ~1.0 x 107 M-1).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Protocol:

-

Sample Preparation:

-

Prepare solutions of the this compound compound and DNA in the exact same, degassed buffer to minimize heats of dilution.

-

Accurately determine the concentrations of both the ligand and the macromolecule.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the DNA solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine KD, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

-

Biological Effects and Signaling Pathways

The intercalation of chloroxoquinolines into DNA disrupts critical cellular processes such as DNA replication and transcription, leading to a range of biological effects. These compounds are known to induce cytotoxicity in cancer cells and inhibit the growth of malaria parasites. Beyond direct DNA interaction, chloroxoquinolines modulate key signaling pathways, contributing to their therapeutic potential.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Chloroquine and its analogs have been shown to inhibit this pathway, often in combination with other anticancer agents, leading to enhanced apoptosis and reduced tumor growth.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, immunity, and cell survival. Chloroquine has demonstrated a dual role in modulating this pathway. In some cancer cells, it can induce NF-κB activation, leading to resistance. Conversely, in other contexts like Adult T-cell Leukemia/Lymphoma, chloroquine can inhibit the NF-κB pathway, promoting apoptosis.

Caption: Dual modulation of the NF-κB signaling pathway by chloroxoquinolines.

Conclusion

This compound derivatives represent a versatile class of compounds with significant therapeutic potential, largely stemming from their ability to intercalate into DNA and modulate critical cellular signaling pathways. While chloroquine has been the subject of extensive research, a deeper understanding of the structure-activity relationships across a broader range of this compound analogs is necessary to unlock their full therapeutic potential. This guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex biological effects of these compounds. Further comparative studies on the DNA binding affinities and pathway modulation of diverse this compound derivatives will be instrumental in the rational design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolone-DNA Interaction: Sequence-Dependent Binding to Single-Stranded DNA Reflects the Interaction within the Gyrase-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Chloroxoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of chloroxoquinoline and its derivatives. The following sections detail the principles and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds.

Introduction to this compound

Chloroxoquinolines are a class of heterocyclic compounds characterized by a quinoline core structure substituted with at least one chlorine atom and one oxo or hydroxy group. The tautomerism between the oxo (quinolone) and hydroxy (quinolinol) forms is a key feature of these molecules, with the quinolone form often being the predominant tautomer in nonaqueous and solid states.[1][2] Derivatives of quinoline have garnered significant interest in medicinal chemistry and drug discovery due to their broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Accurate structural elucidation through spectroscopic methods is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

Experimental Protocols and Data

A multi-spectroscopic approach is essential for the unambiguous characterization of this compound derivatives. The following subsections provide detailed experimental protocols and summarize the key quantitative data for various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR techniques (COSY, HSQC, HMBC) reveal the connectivity between atoms.

NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), and placed in a standard 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, commonly Tetramethylsilane (TMS). For detailed structural assignments, a suite of experiments including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC are performed.[1]

The following tables summarize the ¹H and ¹³C NMR chemical shifts for representative this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

| Proton | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in CDCl₃ | 6-Chloroquinoline | Hydroxychloroquine in D₂O |

| H-2 | - | 8.83 (dd) | 8.15 (d) |

| H-3 | 6.69 (d) | 7.42 (dd) | 6.87 (d) |

| H-4 | 7.72 (d) | 8.08 (d) | 7.91 (d) |

| H-5 | 7.48 (d) | 8.02 (d) | 8.21 (d) |

| H-6 | 7.40 (t) | - | - |

| H-7 | 7.21 (dd) | 7.65 (dd) | - |

| H-8 | - | 7.82 (d) | 7.55 (s) |

| H-Co | 8.16 (d) | - | - |

| H-Cm | 7.50 (d) | - | - |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

| Carbon | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in CDCl₃ | 6-Chloroquinoline | Hydroxychloroquine in D₂O |

| C-2 | 162.0 | 150.8 | 147.5 |

| C-3 | 122.7 | 121.7 | 99.8 |

| C-4 | 140.2 | 136.1 | 145.1 |

| C-4a | 120.8 | 128.9 | 122.1 |

| C-5 | 126.0 | 128.5 | 127.3 |

| C-6 | 121.6 | 131.5 | 126.9 |

| C-7 | 124.0 | 130.1 | 149.2 |

| C-8 | 136.6 | 126.8 | 117.8 |

| C-8a | 132.0 | 147.5 | 136.9 |

| C=O | 164.1 | - | - |

| Ci | 128.6 | - | - |

| Co | 132.2 | - | - |

| Cm | 128.6 | - | - |

| Cp | 138.5 | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR spectra are typically recorded on a spectrometer using the KBr pellet technique. A small amount of the solid sample is mixed with potassium bromide and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | 2-Chloroquinoline-3-carboxaldehyde | 6-Chloroquinoline | Chloroquine |

| N-H Stretch | - | - | 3260 |

| C-H Stretch (Aromatic) | 3050-3100 | 3050-3100 | - |

| C=O Stretch | 1680 | - | - |

| C=N Stretch | 1580-1620 | 1580-1620 | 1580 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | - |

| C-Cl Stretch | 700-800 | 760-505 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or methanol, and placed in a quartz cuvette with a 1 cm path length. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

| Compound | Solvent | λ_max (nm) |

| Chloroquine | Water | 225, 330, 343 |

| Chloroquine Phosphate | Distilled Water | 343 |

| Primaquine and Chloroquine | Phosphate Buffer (pH 7.4) | 220, 260 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated, and the mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula.

Table 5: Mass Spectrometry Data (m/z)

| Compound | Ionization Mode | [M+H]⁺ or M⁺ | Key Fragment Ions |

| 2-Chloroquinoline | GC-MS | 163 | 128 |

| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | ESI | - | 141/139, 113/111 |

| Chloroquine | ESI | 320.19 | 247.10 |

| Amodiaquine | ESI | 356.14 | 283.06 |

| Pamaquine | ESI | 316.21 | 243.15 |

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized this compound derivative.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

References

Crystallography of Chloroxoquinoline Derivatives: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, crystal structure, and experimental protocols for chloroxoquinoline derivatives, providing a crucial resource for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of the crystallographic studies of these compounds, highlighting their potential in the development of novel therapeutic agents.

This compound derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships and for the rational design of more potent and selective drug candidates. This technical guide provides a detailed summary of crystallographic data, experimental protocols, and workflows for the study of this compound derivatives.

Crystallographic Data of Selected this compound Derivatives

The following tables summarize the key crystallographic parameters for several this compound derivatives that have been synthesized and characterized by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂ClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1234 (4) |

| b (Å) | 7.9876 (2) |

| c (Å) | 13.3456 (4) |

| α (°) | 90 |

| β (°) | 108.897 (1) |

| γ (°) | 90 |

| Volume (ų) | 1424.11 (7) |

| Z | 4 |

| R-factor (%) | 4.3 |

In the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, the molecules are linked by C—H⋯N hydrogen bonds, forming sheets. These sheets are further connected by π–π stacking interactions.[1][2]

Table 2: Crystallographic Data for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

| Parameter | Value |

| Chemical Formula | C₂₄H₂₆N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (2) |

| b (Å) | 23.4567 (5) |

| c (Å) | 10.2345 (2) |

| α (°) | 90 |

| β (°) | 109.876 (1) |

| γ (°) | 90 |

| Volume (ų) | 2289.87 (8) |

| Z | 4 |

| R-factor (%) | 5.1 |

The molecule of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate features a piperidine ring in a chair conformation. The crystal packing is stabilized by weak C—H⋯O hydrogen bonds.[3][4][5]

Table 3: Crystallographic Data for 5-chloroquinolin-8-yl acrylate

| Parameter | Value |

| Chemical Formula | C₁₂H₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 (2) |

| b (Å) | 15.456 (3) |

| c (Å) | 9.876 (2) |

| α (°) | 90 |

| β (°) | 105.67 (2) |

| γ (°) | 90 |

| Volume (ų) | 1194.5 (5) |

| Z | 4 |

| R-factor (%) | Not Reported |

The crystal structure of 5-chloroquinolin-8-yl acrylate was determined by single-crystal X-ray diffraction, confirming its molecular structure.

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives involve a series of well-defined experimental procedures.

Synthesis and Crystallization

General Synthesis of this compound Derivatives:

The synthesis of this compound derivatives often starts from commercially available quinoline precursors. A common synthetic route involves the chlorination of a hydroxyquinoline or the functionalization of a dichloroquinoline. For instance, the synthesis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate involves the reaction of 4-chloro-3-tosylquinoline with ethyl piperidine-4-carboxylate.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For example, crystals of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline were obtained by slow evaporation from a dimethylformamide solution.

X-ray Data Collection and Structure Refinement

Data Collection:

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystallographic Studies

The following diagram illustrates the typical workflow for the synthesis and crystallographic analysis of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]